![molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3](/img/no-structure.png)
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Quinazoline Derivatives :
- Research has shown that quinazoline derivatives can be synthesized through various chemical reactions, offering potential for creating structurally diverse compounds for various applications (Gorelik et al., 1971).
- Another study described the synthesis of complex heterocyclic ortho-quinones, highlighting the chemical versatility and potential for the development of novel compounds with unique properties (Rajesh et al., 2011).
Potential in Medicinal Chemistry :
- Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity (Maftei et al., 2013).
- Furthermore, the synthesis and cytotoxic evaluation of quinazolinone derivatives as potential anticancer agents have been reported, emphasizing the therapeutic possibilities of these compounds (Poorirani et al., 2018).
Application in Green Chemistry :
- Studies have also focused on the environmentally friendly synthesis of quinazoline derivatives. For example, a green approach for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones was reported, highlighting the role of these compounds in sustainable chemistry practices (Ren et al., 2015).
Herbicidal Applications :
- Quinazoline derivatives have been investigated for their potential as herbicides. A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones demonstrated their effectiveness in controlling weeds, suggesting agricultural applications (Wang et al., 2014).
Antitumoral Properties :
- The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their potent antitumoral properties were also highlighted in another study, further supporting the potential of quinazoline derivatives in cancer research (Wu et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-benzyl-2-hydroxyquinazoline-4(1H)-one, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine", "3-benzyl-2-hydroxyquinazoline-4(1H)-one", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine is reacted with acetic anhydride and sodium acetate in methanol to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate.", "Step 2: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate is reacted with 3-benzyl-2-hydroxyquinazoline-4(1H)-one in chloroform in the presence of sodium hydroxide to form 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Step 3: The final product is purified by recrystallization from a mixture of methanol and water, and characterized by various spectroscopic techniques." ] } | |
CAS番号 |
1326909-32-3 |
分子式 |
C25H20N4O4 |
分子量 |
440.459 |
IUPAC名 |
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31) |
InChIキー |
ONBCSMDBZFFNAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


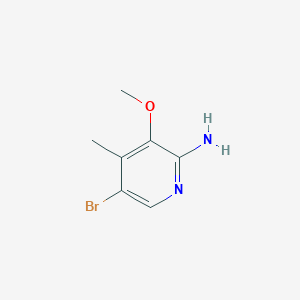
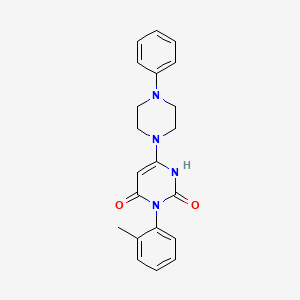
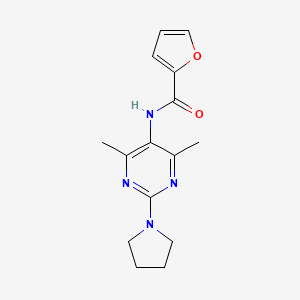

![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
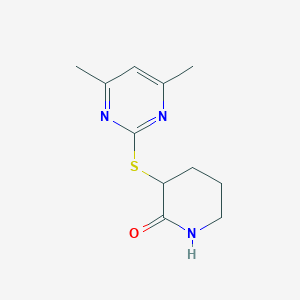
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)

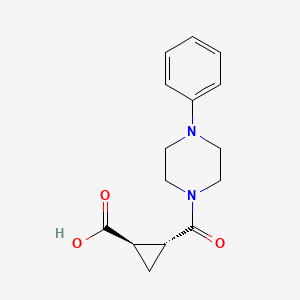
![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
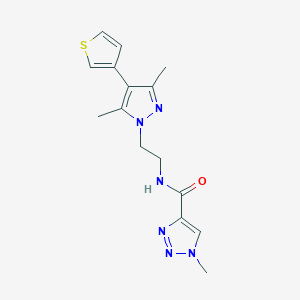
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
